(-)-Variabilin

Vue d'ensemble

Description

(-)-Variabilin is a marine natural product isolated from the sponge Ircinia variabilis. It is a sesquiterpene hydroquinone with a unique structure that has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Variabilin involves several steps, starting from commercially available materials. One common synthetic route includes the following steps:

Formation of the Sesquiterpene Core: The initial step involves the construction of the sesquiterpene core through a series of cyclization reactions.

Hydroquinone Formation:

Final Assembly: The final steps involve coupling the sesquiterpene core with the hydroquinone moiety under specific conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry and biotechnology may pave the way for scalable production methods in the future.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-Variabilin undergoes various chemical reactions, including:

Oxidation: The hydroquinone moiety can be oxidized to quinone under specific conditions.

Reduction: The quinone form can be reduced back to hydroquinone.

Substitution: The aromatic ring of the hydroquinone moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying sesquiterpene hydroquinones and their reactivity.

Biology: Investigated for its role in marine chemical ecology and its interactions with marine organisms.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

Mécanisme D'action

The mechanism of action of (-)-Variabilin involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparaison Avec Des Composés Similaires

(-)-Variabilin is unique among sesquiterpene hydroquinones due to its specific structure and biological activities. Similar compounds include:

Avrainvilleol: Another sesquiterpene hydroquinone with antimicrobial properties.

Halenaquinone: Known for its anticancer activity.

Variabilin: The racemic form of this compound, which has similar but less potent biological activities.

In comparison, this compound stands out due to its higher potency and specificity in its biological activities, making it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

(-)-Variabilin is a marine natural product derived from certain sponges, particularly those of the genus Sarcotragus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and cytotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.

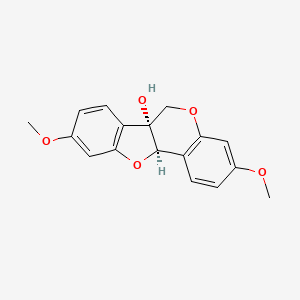

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a dihydrobenzofuran moiety. Its stereochemistry has been established through various synthetic methods, confirming its absolute configuration .

Inhibition of Phospholipase A2 (PLA2)

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of phospholipase A2 (PLA2) enzymes. PLA2 plays a crucial role in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as prostaglandins and leukotrienes. Research indicates that this compound inhibits both secretory and cytosolic PLA2 activities in a concentration-dependent manner .

Table 1: IC50 Values for PLA2 Inhibition by this compound

| Enzyme Type | IC50 (µM) |

|---|---|

| Bee Venom sPLA2 | 26.4 (10.2–89.0) |

| Human Synovial sPLA2 | 6.9 (4.0–9.4) |

| U937 cPLA2 | 7.9 (5.2–11.4) |

These findings suggest that this compound can modulate inflammatory responses by inhibiting PLA2 activity.

Effects on Neutrophil Functions

In vitro studies have shown that this compound significantly reduces neutrophil degranulation and superoxide generation, further indicating its anti-inflammatory properties . Additionally, it suppresses leukotriene B4 production induced by calcium ionophore A23187, showcasing its potential to interfere with leukotriene synthesis pathways.

Cytotoxic Activity

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. Studies demonstrate moderate anti-cancer activity through apoptosis induction across different solid tumor cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| PC-3 | 87.74 | 59 |

| MCF-7 | 34.8 | 48 |

| HT-29 | >100 | 47 |

Encapsulation of this compound into solid lipid nanoparticles (SLNs) has been shown to enhance its stability and cytotoxic activity, particularly against prostate cancer cells . This encapsulation strategy not only improves the bioavailability of the compound but also mitigates its inherent instability.

Anti-Inflammatory Effects in Animal Models

In vivo studies using mouse models have demonstrated that topical application of this compound significantly suppressed ear edema induced by phorbol esters, indicating its potential use as an anti-inflammatory agent . Furthermore, oral administration at specific dosages effectively reduced carrageenan-induced paw edema.

Propriétés

IUPAC Name |

3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGAJNPGZZNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-52-8 | |

| Record name | Homopisatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034116 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.